Dual SYK/FLT3 Inhibition Potency vs. Single-Target Agents
TAK-659 inhibits SYK with an IC50 of 3.2–4.3 nM and FLT3 with an IC50 of 4.6 nM, achieving balanced dual-target potency at low nanomolar concentrations [1][2]. In contrast, the clinical SYK inhibitor fostamatinib (R406 active metabolite) inhibits SYK with an IC50 of 41 nM and has no meaningful FLT3 activity at comparable concentrations . Entospletinib (GS-9973) inhibits SYK with an IC50 of 7.7 nM but is >1000-fold selective for SYK over FLT3 . Cerdulatinib inhibits SYK with an IC50 of 32 nM and targets JAK family kinases, not FLT3 . Thus, TAK-659 is the only inhibitor that simultaneously achieves sub-5 nM potency against both SYK and FLT3.
| Evidence Dimension | Biochemical IC50 for SYK and FLT3 |
|---|---|
| Target Compound Data | SYK IC50 = 3.2–4.3 nM; FLT3 IC50 = 4.6 nM |
| Comparator Or Baseline | Fostamatinib: SYK IC50 = 41 nM, FLT3 not inhibited. Entospletinib: SYK IC50 = 7.7 nM, FLT3 IC50 > 1000-fold higher. Cerdulatinib: SYK IC50 = 32 nM, FLT3 not inhibited. |
| Quantified Difference | TAK-659 is 10–13-fold more potent against SYK than fostamatinib and 2–3-fold more potent than entospletinib; uniquely provides FLT3 inhibition at 4.6 nM. |
| Conditions | Cell-free kinase inhibition assays using purified recombinant SYK and FLT3 enzymes |
Why This Matters
Procurement decisions for preclinical oncology models requiring dual SYK/FLT3 pathway blockade cannot be fulfilled by any single-target SYK or FLT3 inhibitor; only TAK-659 delivers the dual-target pharmacology at sub-10 nM potency.
- [1] Yu J, Huck J, Theisen M, et al. Anti-tumor activity of TAK-659, a dual inhibitor of SYK and FLT-3 kinases, in AML models. J Clin Oncol. 2016;34(15_suppl):e14091. doi:10.1200/JCO.2016.34.15_suppl.e14091 View Source
- [2] Lam B, Arikawa Y, Cramlett J, et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016;26(24):5947-5950. doi:10.1016/j.bmcl.2016.10.087 View Source
